molecular formula C17H17FN4O2S B11765654 4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765654
M. Wt: 360.4 g/mol
InChI Key: CKPCQGZKNNEBKN-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the 3,5-dimethoxyphenyl group is introduced using appropriate reagents.

    Introduction of the 4-Fluorophenyl Group: This can be done through a coupling reaction using 4-fluoroaniline and formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides or sulfonic acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethoxyphenyl)-5-(((4-chlorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
  • 4-(3,5-Dimethoxyphenyl)-5-(((4-bromophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-(3,5-Dimethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom, for example, can enhance its binding affinity to certain targets and improve its metabolic stability compared to its chloro or bromo analogs.

Properties

Molecular Formula

C17H17FN4O2S

Molecular Weight

360.4 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17FN4O2S/c1-23-14-7-13(8-15(9-14)24-2)22-16(20-21-17(22)25)10-19-12-5-3-11(18)4-6-12/h3-9,19H,10H2,1-2H3,(H,21,25)

InChI Key

CKPCQGZKNNEBKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)F)OC

Origin of Product

United States

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